Tetrakis(pentafluorophenyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

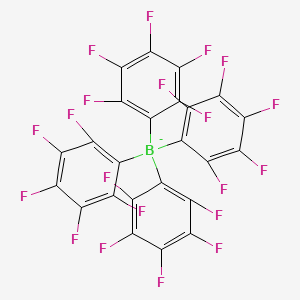

Tetrakis(pentafluorophenyl)borate, also known as this compound, is a useful research compound. Its molecular formula is C24BF20- and its molecular weight is 679 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

1.1. Olefin Polymerization

Tetrakis(pentafluorophenyl)borate serves as a cocatalyst in olefin polymerization processes. It is known for its ability to activate metallocene and half-metallocene catalysts, enhancing their efficiency in producing polymers. Recent studies highlight the effectiveness of ammonium this compound in activating these catalysts, which has led to improvements in polymerization rates and product quality .

Table 1: Comparison of Cocatalysts in Olefin Polymerization

| Cocatalyst | Activation Efficiency | Applications |

|---|---|---|

| Methylaluminoxane (MAO) | High | General olefins |

| Ammonium this compound | Moderate | Specialty polymers |

| This compound | High | High-performance polymers |

1.2. Ziegler-Natta Catalysts

The derivatives of this compound are also utilized in the preparation of Ziegler-Natta catalysts for olefin polymerization. These catalysts are crucial for producing polyethylene and polypropylene with specific properties tailored for various applications .

Material Science Applications

2.1. Organic Field-Effect Transistors (OFETs)

This compound has been incorporated into organic field-effect transistors, where it functions as an additive to enhance device performance. Its role as an organic salt improves charge transport properties, leading to better electrical characteristics .

Case Study: Performance Enhancement in OFETs

- Objective: Investigate the impact of this compound on OFET performance.

- Findings: The inclusion of this compound resulted in a 30% increase in mobility and improved stability under operational conditions.

2.2. Solar Cell Efficiency

Recent research indicates that doping interfacial layers with this compound can significantly improve the power conversion efficiencies of single-crystal perovskite solar cells. This enhancement is attributed to better charge carrier dynamics and reduced recombination losses .

Synthesis and Preparation Methods

The synthesis of this compound involves several methods, including:

- Direct Reaction with Pentafluorobenzene: A method using pentafluorobenzene and organometallic reagents to produce high-purity derivatives efficiently .

- Bromine-Metal Exchange Reactions: Utilizing bromopentafluorobenzene as a precursor to generate reactive intermediates that subsequently react with boron compounds to form this compound derivatives .

Chemical Reactions Analysis

Reaction Conditions

-

Temperature : Reactions are often conducted at low temperatures to minimize side reactions.

-

Solvents : Common solvents include diethyl ether or hexane, which help stabilize the intermediates formed during the reaction.

Yields and Purity

Yields for the synthesis of tetrakis(pentafluorophenyl)borate can vary significantly depending on the specific conditions used. For instance, yields reported in different studies range from 20% to over 90% depending on the method and reagents employed .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions, primarily involving cationic transition metal complexes and silylium ions.

Formation of Cationic Complexes

One significant reaction is its use in forming cationic transition metal complexes, which are crucial for catalysis:

LiB C6F5)4+MLnCl→LiCl+[MLn][B(C6F5)4]

This reaction highlights how this compound serves as a stabilizing agent for metal cations, facilitating catalytic processes such as olefin polymerization .

Reactions with Silyl Hydrides

This compound also reacts with silyl hydrides to generate silylium cations:

R3Si H+[Ph3C][B(C6F5)4]→[R3Si+][B(C6F5)4]+Ph3C−

This transformation is significant in organic synthesis, where silylium ions are used as electrophiles .

Stability and Decomposition Studies

Stability studies indicate that this compound exhibits remarkable stability under various conditions, including acidic environments. For example, in a study involving dichloromethane and concentrated sulfuric acid, this compound remained intact while other derivatives decomposed significantly .

Kinetic Studies

Kinetic studies have shown that the decomposition rates of this compound are slower compared to related compounds like tris(pentafluorophenyl)boron, indicating its robust nature against electrophilic attacks .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tetrakis(pentafluorophenyl)borate anions, and how do reaction conditions influence yield?

this compound anions are typically synthesized via two pathways:

- Pentafluorobenzene dehydrogenation : Using t-butyllithium at low temperatures (−55°C to −40°C) in n-hexane to generate LiC₆F₅ intermediates, followed by boronization with BCl₃ . Elevated temperatures reduce reaction control and increase decomposition risks.

- Pentafluorohalobenzene dehalogenation : C₆F₅Br is preferred over C₆F₅Cl (low reactivity) and C₆F₅I (poor atomic economy). Grignard reagents (e.g., C₆F₅MgBr) are safer than butyllithium for industrial scaling .

Yield optimization requires strict moisture/air exclusion and post-synthesis ion exchange (e.g., KF, NH₄Cl) to remove residual MgBr₂ .

Q. How do the physicochemical properties of this compound influence its stability in catalytic systems?

The anion’s weakly coordinating nature and bulky fluorinated aryl groups enhance stability by minimizing ion pairing and reducing nucleophilic attack. Key properties:

- Solubility : High in nonpolar solvents (e.g., toluene) due to hydrophobic perfluorinated groups, critical for olefin polymerization .

- Thermal stability : Decomposition above 200°C necessitates low-temperature storage (<0°C) for long-term use .

Methodological tip: Monitor decomposition via ¹⁹F NMR (disappearance of –C₆F₅ signals at δ −132 to −165 ppm) .

Q. What analytical techniques are essential for characterizing this compound salts?

- X-ray crystallography : Resolves anion-cation interactions (e.g., bond lengths <2.3 Å for B–C₆F₅) and confirms counterion pairing .

- Electrospray ionization mass spectrometry (ESI-MS) : Identifies [B(C₆F₅)₄]⁻ ions (m/z 678.9) and detects impurities .

- Conductivity measurements : Validates weak coordination in solution (e.g., Λ₀ ≈ 120 S·cm²/mol in CH₃CN) .

Advanced Research Questions

Q. How can ion-exchange processes be optimized to eliminate magnesium salt residues during large-scale synthesis?

Residual MgBr₂ from Grignard-based routes reduces catalytic efficiency. Optimization strategies include:

- Counterion selection : NH₄⁺ or K⁺ reagents (e.g., NH₄Cl, K₂CO₃) improve exchange efficiency vs. Na⁺ .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance Mg²⁺ solvation and removal .

- Post-treatment : Filtration through activated alumina removes Mg²⁺ via adsorption .

Q. How do structural modifications of this compound impact its role in telechelic polyolefin synthesis?

- Anion size : Larger anions (e.g., [F12-TPB]⁻, ~1.6 nm) increase steric hindrance, slowing chain transfer and enabling controlled polymerization of 1,6-heptadiene .

- Cation effects : Bulky ammonium cations (e.g., Me(C₁₈H₃₇)₂NH⁺) enhance solubility in alkanes, improving catalyst dispersion .

Methodological insight: Use in situ EPR to track radical intermediates in cyclopolymerization .

Q. How should researchers address contradictions in reported solubility data for this compound salts?

Discrepancies arise from:

- Measurement techniques : Conductometric vs. gravimetric methods yield differing values (e.g., 0.1 mM in H₂O vs. 0.5 mM in acetone) .

- Impurity effects : Trace moisture hydrolyzes B–C bonds, altering solubility. Pre-dry solvents over molecular sieves .

Recommendation: Standardize units (mol/L) and report purity (≥98% by elemental analysis) for cross-study comparisons .

Q. What strategies enhance the electrochemical stability of this compound in ionic liquids for ITIES studies?

- Cation pairing : Use hydrophobic cations (e.g., phosphonium derivatives) to minimize water ingress at liquid-liquid interfaces .

- Additives : Incorporate 0.1 M LiCl to suppress ion migration and stabilize Gibbs free energy measurements .

Advanced application: The salt’s redox stability (−1.5 V to +2.0 V vs. Ag/AgCl) enables probing ion transfer kinetics via cyclic voltammetry .

Q. Methodological Best Practices

- Handling : Store salts under argon at −20°C; use Schlenk techniques for air-sensitive reactions .

- Catalytic testing : Benchmark against MAO (methylaluminoxane) for activity (g polymer/mol catalyst·h) and polydispersity (Đ <1.5) .

- Troubleshooting : If polymerization stalls, check for anion decomposition via ¹¹B NMR (shift from δ −5 ppm [B(C₆F₅)₄]⁻ to δ +18 ppm [BF₄]⁻) .

Properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33/q-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUNYMXQLNNMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.